molecular formula C19H18N2O2 B11346313 2-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide

2-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B11346313
M. Wt: 306.4 g/mol
InChI Key: NNBJWYHVABSXBX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methylquinolinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 2-methylquinoline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(2-methylquinolin-8-yl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)ethylamine.

    Substitution: Formation of 2-(4-halophenyl)-N-(2-methylquinolin-8-yl)acetamide or 2-(4-alkylphenyl)-N-(2-methylquinolin-8-yl)acetamide.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide can be compared with other similar compounds such as:

    2-(4-Methoxyphenyl)-N-(2-methylquinolin-8-yl)ethanamine: Similar structure but with an amine group instead of an acetamide moiety.

    2-(4-Hydroxyphenyl)-N-(2-methylquinolin-8-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-Methoxyphenyl)-N-(2-chloroquinolin-8-yl)acetamide: Similar structure but with a chloroquinolinyl group instead of a methylquinolinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C19H18N2O2/c1-13-6-9-15-4-3-5-17(19(15)20-13)21-18(22)12-14-7-10-16(23-2)11-8-14/h3-11H,12H2,1-2H3,(H,21,22)

InChI Key

NNBJWYHVABSXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)CC3=CC=C(C=C3)OC)C=C1

Origin of Product

United States

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